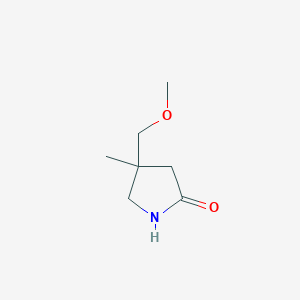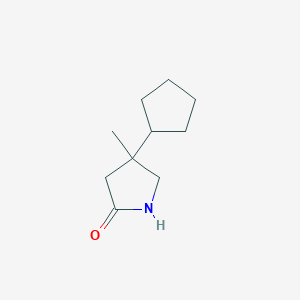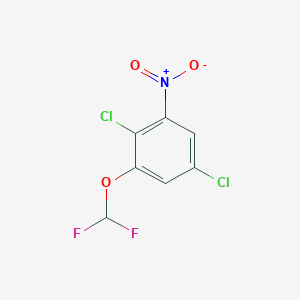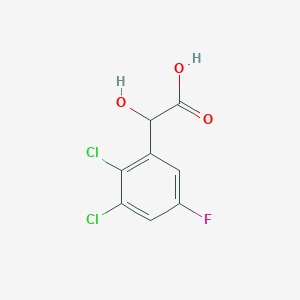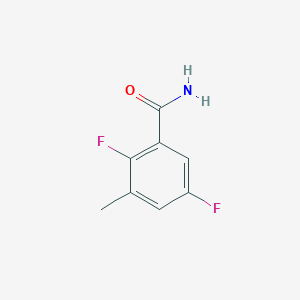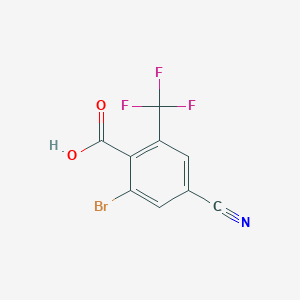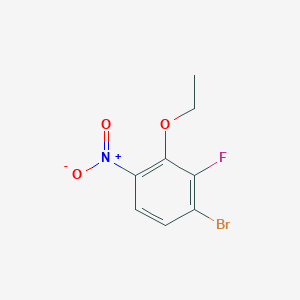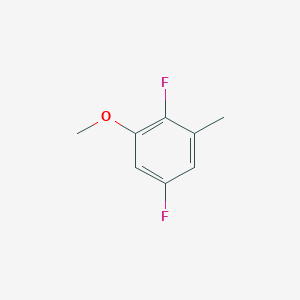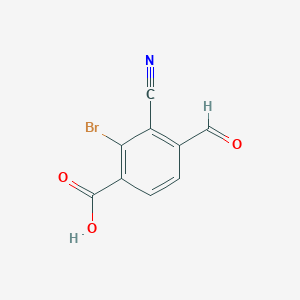![molecular formula C10H11F3N2O B1530188 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide CAS No. 1183104-54-2](/img/structure/B1530188.png)
2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide
Vue d'ensemble
Description
“2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide” is an organic compound with the CAS Number: 1183104-54-2 . It has a molecular weight of 232.21 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of “this compound” involves the use of 1-[3-(trifluoromethyl)phenyl]ethanone, sodium cyanide, and aqueous ammonia solution . The reaction is carried out in a mixture of water and ethanol .Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H11F3N2O/c1-9(15,8(14)16)6-3-2-4-7(5-6)10(11,12)13/h2-5H,15H2,1H3,(H2,14,16) . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 232.21 .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
- S-1, a compound structurally related to 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide, is explored as a selective androgen receptor modulator (SARM) for treating androgen-dependent diseases. It shows promise in pharmacokinetics and metabolism studies in rats, indicating potential for therapeutic applications (Wu et al., 2006).
Antiviral Research
- BAY 38-4766, a structurally analogous compound, has been identified as a nonnucleoside inhibitor of cytomegalovirus (CMV) replication. This highlights its potential application in antiviral research, particularly for diseases caused by CMV (Buerger et al., 2001).
Biochemical Applications
- 2-Amino-2-hydroxymethyl-propane-1,3-diol, a compound related to this compound, is a common biochemical buffer. Its interaction with transition metal ions like Cu(II) is significant for understanding its biochemical applications, especially in protein and biomolecule interactions (Nagaj et al., 2013).
Synthetic Chemistry
- Studies on the synthesis of compounds like 1-Phenyl-1-amino-2, 3-propanediol, related to this compound, contribute to the field of synthetic chemistry. These studies provide insight into the development of novel compounds with potential pharmaceutical applications (SuamiTetsuo et al., 1956).
Antibacterial Research
- Derivatives of 3-[(4-methylphenyl)amino]propanehydrazide, structurally similar to this compound, show antibacterial activity, indicating its utility in developing new antibacterial agents (Tumosienė et al., 2012).
Immunology
- Research on 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, similar in structure to this compound, has implications in immunology, specifically in the development of immunosuppressive drugs (Kiuchi et al., 2000).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.
Disclaimer: The information provided in this article is based on the current knowledge as of 2024 and may be subject to change as new research findings emerge .
Propriétés
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-9(15,8(14)16)6-3-2-4-7(5-6)10(11,12)13/h2-5H,15H2,1H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGTZAKKKXQMGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




